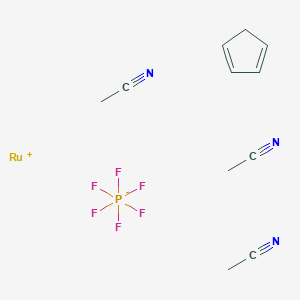
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is an organometallic compound with the chemical formula ([ (C_5H_5)Ru(CH_3CN)_3]PF_6). This compound features a ruthenium center coordinated to a cyclopentadienyl ligand and three acetonitrile molecules, with hexafluorophosphate as the counterion. It is widely used as a catalyst in various organic reactions due to its unique electronic and steric properties .
作用機序
Target of Action
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate, also known as MFCD02684569, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
This compound interacts with its targets by facilitating the formation of carbon-carbon (C-C) bonds and promoting cycloadditions . The cyclopentadienyl ligand (Cp) is bonded in an η5 manner to the Ru(II) center . This interaction results in changes to the reactant molecules, enabling the progression of the reaction.
Biochemical Pathways
As a catalyst, MFCD02684569 is involved in various biochemical pathways depending on the specific reaction it is catalyzing. It can facilitate regioselective and stereoselective dehydrative allylation of nucleophiles, O-H insertion and condensation reactions, hydrosilylation, decarboxylative allylic etherification, and Claisen rearrangement of unactivated allyl vinyl ethers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate typically involves the reaction of cyclopentadienylruthenium(II) chloride dimer with acetonitrile in the presence of a silver hexafluorophosphate. The reaction is carried out under an inert atmosphere to prevent oxidation of the ruthenium center. The general reaction scheme is as follows:
[ \text{[(C}_5\text{H}_5\text{)RuCl}_2\text{]} + 6 \text{CH}_3\text{CN} + 2 \text{AgPF}_6 \rightarrow 2 \text{[(C}_5\text{H}_5\text{)Ru(CH}_3\text{CN}_3\text{)]PF}_6 + 2 \text{AgCl} ]
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production would follow similar synthetic routes with optimizations for scale, such as continuous flow reactors to enhance yield and purity. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is involved in various types of reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction: It is used in hydrogenation reactions to reduce alkenes and alkynes to alkanes.
Substitution: The acetonitrile ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of a base.
Reduction: Hydrogen gas or hydride donors like sodium borohydride are typically used.
Substitution: Ligand exchange reactions often require mild heating and the presence of a coordinating solvent.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alkanes.
Substitution: Various substituted ruthenium complexes depending on the incoming ligand.
科学的研究の応用
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, including hydrosilylation, allylation, and cycloaddition reactions.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the study of metal-protein interactions.
Medicine: Research is ongoing into its use in anticancer therapies, leveraging its ability to interact with DNA and proteins.
類似化合物との比較
- Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate
- Dichloro(p-cymene)ruthenium(II) dimer
- Bis(cyclopentadienyl)ruthenium(II)
Comparison: Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is unique due to its combination of cyclopentadienyl and acetonitrile ligands, which provide a balance of stability and reactivity. Compared to pentamethylcyclopentadienyl derivatives, it offers different steric and electronic properties, making it suitable for specific catalytic applications. The hexafluorophosphate counterion also enhances its solubility in polar solvents, which can be advantageous in certain reactions .
特性
CAS番号 |
80049-61-2 |
|---|---|
分子式 |
C11H14F6N3PRu |
分子量 |
434.3 g/mol |
IUPAC名 |
acetonitrile;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-5H;3*1H3;;/q-1;;;;-1;+2 |
InChIキー |
MWTHSHMABYJQHQ-UHFFFAOYSA-N |
SMILES |
CC#N.CC#N.CC#N.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+] |
正規SMILES |
CC#N.CC#N.CC#N.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















